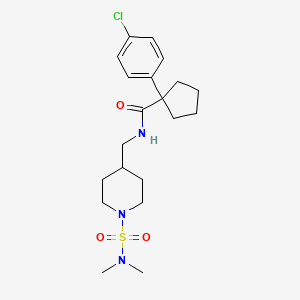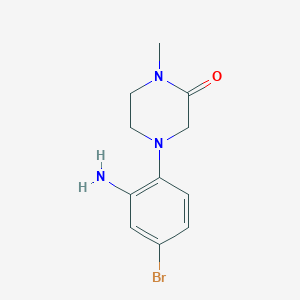
4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one, also known as 4-ABP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperazine family and is commonly used as an intermediate in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Catalytic Activity Modeling
Compounds structurally related to 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one have been synthesized to model the active sites of type 3 copper proteins, aiming to understand their catalytic activities, particularly in reactions like catechol oxidation. The presence of bromophenol-based ligands and piperazine arms in these models provides insights into the influence of heteroatoms near metal sites on catalysis, as investigated through UV/Vis spectroscopy, ESI-MS experiments, and DFT calculations (Merkel et al., 2005).
Pharmacological Enhancer Activity
In pharmacology, analogs of the compound have demonstrated potential as allosteric enhancers for the A1 adenosine receptor, which is significant for therapeutic interventions in neurological conditions. These studies have highlighted the importance of specific modifications on phenyl and thiophene rings attached to a piperazine moiety for enhancing biological activity (Romagnoli et al., 2012).
Anticonvulsant Properties
Research into 3-aminopyrroles, which share a bromophenyl component with the compound , has uncovered considerable anticonvulsant activity without significant neurotoxicity. These findings suggest the potential for developing new therapeutic agents targeting voltage-dependent sodium channels, contributing to the treatment of seizure disorders (Unverferth et al., 1998).
Propiedades
IUPAC Name |
4-(2-amino-4-bromophenyl)-1-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-14-4-5-15(7-11(14)16)10-3-2-8(12)6-9(10)13/h2-3,6H,4-5,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSDCPLEAEBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=C(C=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,5-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2681320.png)
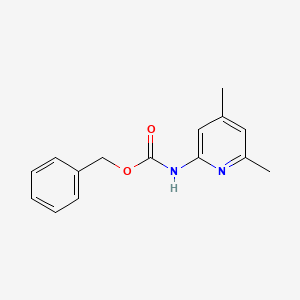

![N-Cyclopropyl-N-methyl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2681323.png)
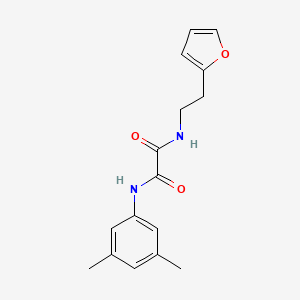


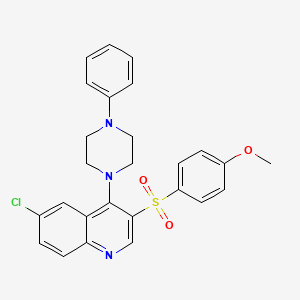
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2681334.png)
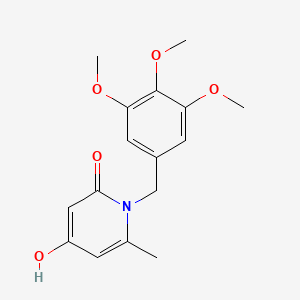
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2681337.png)
